PR-619

概要

説明

PR-619は、脱ユビキチン化酵素に対する幅広い活性を示す低分子阻害剤として知られています。これらの酵素は、ユビキチン(小さな調節タンパク質)の付加と除去によるタンパク質の翻訳後修飾において重要な役割を果たします。 This compoundは、タンパク質分解、シグナル伝達、免疫応答に不可欠なユビキチンおよびユビキチン様タンパク質を含む細胞プロセスに関する研究において特に重要です .

準備方法

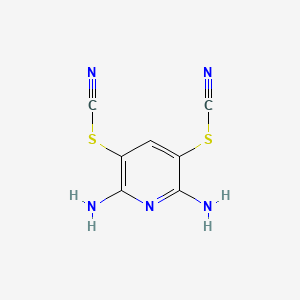

PR-619は、化学的には2,6-ジアミノ-3,5-ジチオシアノピリジンとして知られており、ピリジン環へのチオシアネート基の導入を含む一連の化学反応によって合成できます。合成経路は通常、制御された条件下での2,6-ジアミノピリジンとチオシアンの反応を含みます。 工業生産方法は、温度、溶媒、反応時間などの調整など、反応条件を最適化して高収率と高純度を実現することがあります .

化学反応の分析

PR-619は、次のものを含むさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: この化合物は、還元誘導体を形成するために還元することができます。

置換: this compoundは、チオシアネート基が他の官能基に置換される置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。 .

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

化学: ユビキチン-プロテアソーム系とタンパク質調節における脱ユビキチン化酵素の役割を研究するためのツール化合物として使用されます。

生物学: this compoundは、タンパク質分解、シグナル伝達、免疫応答などの細胞プロセスに対するユビキチンおよびユビキチン様タンパク質の影響を調査するための細胞研究で使用されます。

医学: この化合物は、癌や神経変性疾患など、ユビキチン経路の調節異常と関連する疾患の治療における潜在的な治療応用について検討されています。

科学的研究の応用

Applications in Cancer Research

2.1 Induction of Ferroptosis in Colon Cancer

Recent studies have demonstrated that PR-619 can effectively induce ferroptosis in colon cancer cells. This process is characterized by the accumulation of lipid peroxides to lethal levels, leading to cell death. The study found that this compound treatment resulted in:

- Increased infiltration of CD8^+ T cells .

- Enhanced release of anti-tumor cytokines .

- Degradation of GPX4 , a protein associated with poor prognosis in colon cancer .

Table 1: Effects of this compound on Colon Cancer Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| CD8^+ T cell infiltration | Low | High |

| Anti-tumor cytokine release | Baseline | Increased |

| GPX4 protein levels | High | Reduced |

2.2 Anti-Tumor Effects in Urothelial Carcinoma

In another study focusing on urothelial carcinoma (UC), this compound was shown to induce cytotoxicity and apoptosis in UC cells through:

- Dose-dependent effects on cell viability.

- Cell cycle arrest at the G0/G1 phase .

- Activation of endoplasmic reticulum (ER) stress pathways leading to apoptosis .

Table 2: this compound Effects on Urothelial Carcinoma Cells

| Treatment Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 7.5 | 60 | 30 |

| 15 | 30 | 70 |

Neuroprotective Applications

This compound has also been investigated for its neuroprotective properties, particularly in models of glaucoma. The compound has shown promise in enhancing the survival of retinal ganglion cells (RGCs) through:

- Modulation of parkin-mediated mitophagy , which is crucial for mitochondrial health.

- Reduction of excitotoxicity-induced damage to RGCs .

Table 3: Neuroprotective Effects of this compound on Retinal Ganglion Cells

| Treatment Condition | RGC Survival Rate (%) | LC3-II/LC3-I Ratio |

|---|---|---|

| Control | 40 | 0.5 |

| Glutamate Excitotoxicity | 20 | 0.3 |

| This compound Treatment | 70 | 1.5 |

Case Studies

4.1 Chondrosarcoma Treatment

A study on chondrosarcoma revealed that this compound effectively reduced cell viability and induced apoptosis in human chondrosarcoma cell lines. The compound's mechanism involved:

4.2 Bladder Cancer Synergy with Cisplatin

Another investigation highlighted the synergistic effects of this compound when combined with cisplatin in treating bladder cancer. The combination therapy showed enhanced cytotoxicity compared to either agent alone, indicating a potential strategy for improving treatment outcomes .

作用機序

PR-619は、標的タンパク質からユビキチンを除去する役割を果たす脱ユビキチン化酵素を阻害することによって効果を発揮します。この阻害は、ポリユビキチン化タンパク質の蓄積につながり、さまざまな細胞プロセスに影響を与えます。this compoundは、ユビキチン特異的プロテアーゼとユビキチンC末端ヒドロラーゼのサブファミリーのメンバーを含む複数の脱ユビキチン化酵素を標的としています。 この化合物の幅広い特異性と可逆的阻害は、ユビキチン-プロテアソーム系を研究するための貴重なツールとなっています .

類似化合物との比較

PR-619は、脱ユビキチン化酵素に対する幅広い活性と可逆的な阻害によってユニークです。類似の化合物には、次のものがあります。

エトポシド: ユビキチン-プロテアソーム系にも影響を与えるトポイソメラーゼIIポイズンですが、作用機序は異なります。

MG-132: ユビキチン化タンパク質の分解を防ぐプロテアソーム阻害剤ですが、脱ユビキチン化酵素を直接阻害しません。

USP7阻害剤: これらの阻害剤は、特定の脱ユビキチン化酵素を標的としますが、this compoundの幅広い活性はありません .

This compoundの幅広い特異性と可逆的阻害により、研究および潜在的な治療的応用のための汎用性の高いツールとなっています。

生物活性

PR-619 is a potent inhibitor of deubiquitinating enzymes (DUBs) that has garnered attention for its potential anti-tumor effects across various cancer types. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and its role in enhancing the efficacy of other therapeutic agents.

This compound exerts its biological activity primarily through the inhibition of DUBs, leading to the accumulation of polyubiquitinated proteins. This accumulation triggers endoplasmic reticulum (ER) stress and activates various cellular stress responses, which are critical in mediating its anti-cancer effects.

Key Mechanisms:

- Induction of Apoptosis : this compound activates apoptotic pathways by promoting caspase activation and PARP cleavage, which are essential for programmed cell death.

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- ER Stress Response : The compound activates stress-related proteins such as IRE1, GRP78, and CHOP, which are involved in the ER stress response and apoptosis.

Effects on Cancer Cell Lines

Numerous studies have investigated the impact of this compound on various cancer cell lines. Below is a summary of findings from notable studies:

Table 1: Effects of this compound on Different Cancer Cell Lines

Case Studies

-

Chondrosarcoma Study :

- In vitro studies using human chondrosarcoma cell lines (JJ012 and SW1353) showed that treatment with this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry indicated increased apoptosis rates after 48 hours of treatment, correlating with elevated levels of cleaved caspase-3 and PARP .

- Urothelial Carcinoma Study :

- Combination Therapy with Cisplatin :

Research Findings

Recent investigations have provided insights into the broader implications of this compound's biological activity:

- Cytotoxicity and Apoptosis : Studies consistently show that this compound induces significant cytotoxic effects across various cancer types, primarily through apoptosis mediated by ER stress pathways .

- Cell Cycle Dynamics : The compound effectively halts cell cycle progression at critical checkpoints (G0/G1 phase), which is crucial for preventing tumor growth .

特性

IUPAC Name |

(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOBLNBVNROVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1SC#N)N)N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384716 | |

| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2645-32-1 | |

| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。